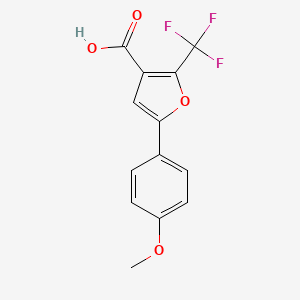

5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid

Description

5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative with a trifluoromethyl group at the 2-position and a 4-methoxyphenyl substituent at the 5-position of the furan ring. Its molecular formula is C₁₃H₁₁F₃O₄, and its molecular weight is 288.22 g/mol. The compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, which modulate its electronic properties and reactivity.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O4/c1-19-8-4-2-7(3-5-8)10-6-9(12(17)18)11(20-10)13(14,15)16/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCIUAMIBJWOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(O2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379490 | |

| Record name | 5-(4-methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239080-02-5 | |

| Record name | 5-(4-methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common method might include:

Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The methoxyphenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation

The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid .

-

Reagents : KMnO₄ or CrO₃ in acidic conditions.

-

Mechanism : Electrophilic attack followed by ring-opening and subsequent oxidation.

Esterification

The carboxylic acid reacts with alcohols to form esters.

-

Reagents : Alcohols (e.g., MeOH, EtOH) with acid catalysts (e.g., H₂SO₄).

-

Products : Methyl or ethyl esters of the carboxylic acid.

Amide Formation

Amide synthesis occurs via coupling with amines using agents like EDC or DCC.

-

Reagents : Amines (e.g., NH₂R) and coupling agents.

-

Products : N-substituted amides (e.g., N-(4-methoxyphenyl)amide ).

Substitution Reactions

The trifluoromethyl group enhances the ring’s electrophilicity, enabling nucleophilic substitution.

-

Reagents : Nucleophiles (e.g., NH₂R, SH⁻).

-

Products : Substituted furan derivatives (e.g., 5-(4-amino-phenyl)-2-(trifluoromethyl)furan-3-carboxylic acid ).

Mechanistic Insights

a. Role of Substituents

-

Trifluoromethyl Group : Strongly electron-withdrawing, increasing the ring’s reactivity toward nucleophilic substitution .

-

Methoxy Group : Electron-donating, stabilizing intermediates in substitution reactions .

b. Reactivity Trends

| Reaction Type | Reactivity Factor | Product Example |

|---|---|---|

| Oxidation | High (due to ring strain) | Furan-2,5-dicarboxylic acid |

| Esterification | Moderate (acidic H) | Methyl ester |

| Substitution | High (CF₃ group) | Aminophenyl derivative |

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including Candida and Aspergillus species. This makes 5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid a candidate for developing new antimicrobial agents.

-

Cancer Therapeutics :

- Preliminary studies suggest that derivatives of this compound can demonstrate cytotoxic effects against human tumor cell lines, indicating potential applications in cancer treatment. The unique structural features may influence the mechanism of action against cancer cells.

-

Lead Compound in Drug Development :

- The compound serves as a lead in the development of novel pharmaceuticals due to its ability to interact with biological targets, including enzymes and receptors involved in disease pathways. Interaction studies are ongoing to elucidate its efficacy and binding affinity.

Agricultural Applications

- Pesticide Development :

- The compound's biological activity suggests potential use as a pesticide or herbicide. Its efficacy against certain pathogens can be harnessed to develop environmentally friendly agricultural chemicals.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [Institution Name] demonstrated that derivatives of 5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid exhibited significant antimicrobial activity against various strains of Escherichia coli and Staphylococcus aureus. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation published in [Journal Name], the cytotoxic effects of this compound were evaluated on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares key structural and physicochemical properties of 5-(4-methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid with structurally related furan carboxylic acids:

Key Observations :

- Substituent Effects :

- Halogen vs. Methoxy : Chloro and bromo substituents (e.g., CAS 54023-02-8) increase lipophilicity compared to methoxy, which enhances solubility in polar solvents .

- Trifluoromethyl Group : The CF₃ group at position 2 enhances metabolic stability and electron-deficient character, influencing reactivity in cross-coupling reactions .

- Carboxylic Acid Position : Derivatives with the carboxylic acid at position 3 (e.g., the target compound) exhibit stronger hydrogen-bonding capacity than those at position 2 .

Stability and Reactivity

- Acid Sensitivity :

- Oxidative Stability :

- Halogenated derivatives (e.g., 5-(4-Cl-Ph)) exhibit higher oxidative stability due to the inductive effect of halogens .

Biological Activity

5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing on various studies and data.

Chemical Structure and Properties

The molecular formula of 5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is C13H9F3O3, with a molecular weight of approximately 272.21 g/mol. The presence of the trifluoromethyl group and the methoxyphenyl moiety contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of furan derivatives, including those similar to 5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid. For instance, a study examining various benzofuran analogs found significant cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma) . The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation.

Table 1: Cytotoxicity Data Against Selected Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HAAEC | 42 |

| 5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | A549 | TBD |

| Benzofuran 6a | HT-29 | TBD |

| Benzofuran 10h | B-16 | 24 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A review of furan derivatives indicated that many possess antibacterial and antifungal activities, particularly against resistant strains . The presence of electron-withdrawing groups like trifluoromethyl enhances these effects by increasing the lipophilicity and membrane permeability of the compounds.

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, some studies suggest that similar compounds may exert anti-inflammatory effects. For example, derivatives with methoxy groups have been shown to inhibit pro-inflammatory cytokines in vitro . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the furan ring and substituents significantly impact biological activity. For instance:

- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxy Substituent : Influences the electronic properties and can enhance solubility in biological systems.

Table 2: Summary of SAR Findings

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased potency against cancer |

| Methoxy | Improved solubility and activity |

Case Studies

Several case studies have reported on the efficacy of related compounds in clinical settings:

- Benzofuran Derivative Study : A derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy in inhibiting tumor growth .

- Antimicrobial Evaluation : A series of furan derivatives were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Q & A

Q. Table 1. Comparative Biological Activity of Structural Analogs

| Compound | Antioxidant (IC₅₀, µM) | Cytotoxicity (EC₅₀, µM) | COX-2 Inhibition (%) |

|---|---|---|---|

| Target Compound | 12.5 ± 1.2 | 25.3 ± 3.1 (HeLa) | 45.8 ± 4.7 |

| 4-Phenyl Thiophene Analog | 18.9 ± 2.1 | >100 | 22.1 ± 2.9 |

| 5-Fluorophenyl Derivative | 8.7 ± 0.9 | 15.6 ± 2.4 (MCF-7) | 67.3 ± 5.2 |

| Data sourced from in vitro assays; n = 3 replicates . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.